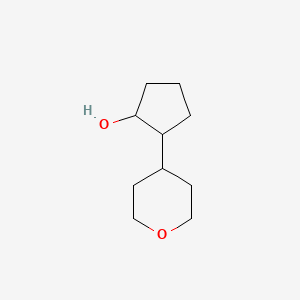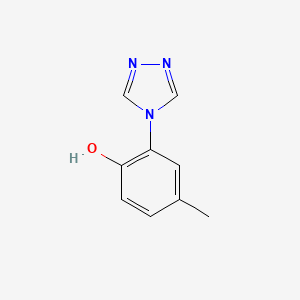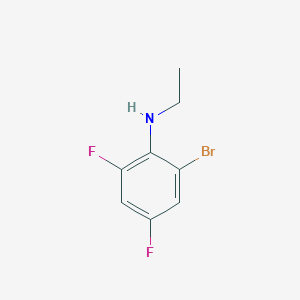
9-(Pyrrolidin-3-yl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Pyrrolidin-3-yl)-9H-purin-6-amine is a compound that features a pyrrolidine ring fused to a purine scaffold. This unique structure makes it an interesting subject for various scientific studies, particularly in medicinal chemistry. The pyrrolidine ring is known for its versatility in drug discovery, contributing to the stereochemistry and three-dimensional coverage of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Pyrrolidin-3-yl)-9H-purin-6-amine typically involves the construction of the pyrrolidine ring followed by its attachment to the purine scaffold. One common method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of robust catalysts and readily available starting materials would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 9-(Pyrrolidin-3-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the purine scaffold.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the purine scaffold.
Scientific Research Applications
9-(Pyrrolidin-3-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(Pyrrolidin-3-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. The pyrrolidine ring contributes to the binding affinity and selectivity of the compound towards its targets. The purine scaffold allows for interactions with nucleotide-binding sites, making it a potential inhibitor of enzymes like kinases .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered ring.
Purine: The parent scaffold without the pyrrolidine ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Uniqueness: 9-(Pyrrolidin-3-yl)-9H-purin-6-amine is unique due to its combination of a pyrrolidine ring and a purine scaffold. This dual structure provides enhanced three-dimensional coverage and potential for diverse biological activities .
Properties
Molecular Formula |
C9H12N6 |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
9-pyrrolidin-3-ylpurin-6-amine |
InChI |
InChI=1S/C9H12N6/c10-8-7-9(13-4-12-8)15(5-14-7)6-1-2-11-3-6/h4-6,11H,1-3H2,(H2,10,12,13) |
InChI Key |
HDALOYKGCBBPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


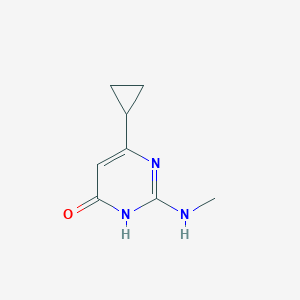
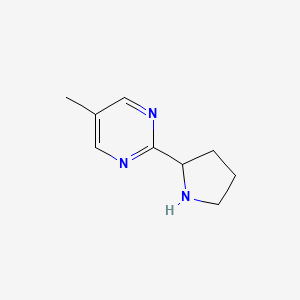
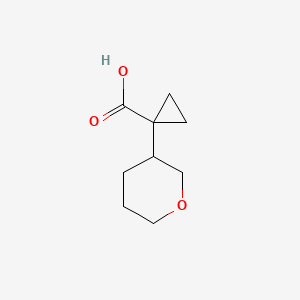
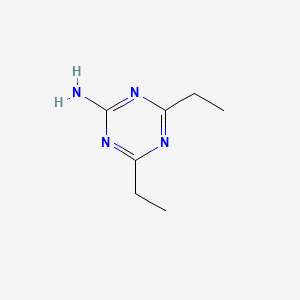
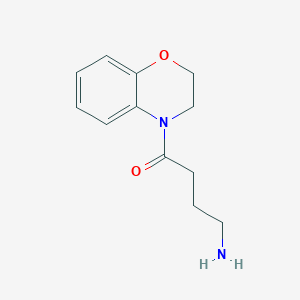
![7-Propyl-1-azaspiro[3.5]nonane](/img/structure/B13286198.png)
![N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13286220.png)
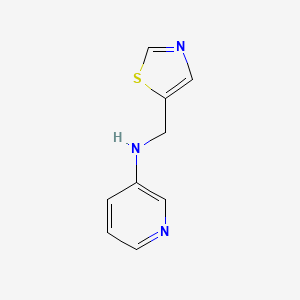
![Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13286244.png)
![2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid](/img/structure/B13286245.png)

